molecular formula C21H19F3N2O5 B14040696 6-Ethyl-1-methyl-4-oxo-5-(2-oxo-2-phenylethyl)-3-(2,2,2-trifluoroethoxy)-4,5-dihydro-1h-pyrrolo[3,2-c]pyridine-2-carboxylic acid

6-Ethyl-1-methyl-4-oxo-5-(2-oxo-2-phenylethyl)-3-(2,2,2-trifluoroethoxy)-4,5-dihydro-1h-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Cat. No.: B14040696
M. Wt: 436.4 g/mol
InChI Key: JUKPNPZASHDVTE-UHFFFAOYSA-N
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Description

6-Ethyl-1-methyl-4-oxo-5-(2-oxo-2-phenylethyl)-3-(2,2,2-trifluoroethoxy)-4,5-dihydro-1h-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a complex organic compound with a unique structure that includes multiple functional groups

Properties

Molecular Formula

C21H19F3N2O5

Molecular Weight

436.4 g/mol

IUPAC Name

6-ethyl-1-methyl-4-oxo-5-phenacyl-3-(2,2,2-trifluoroethoxy)pyrrolo[3,2-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C21H19F3N2O5/c1-3-13-9-14-16(18(31-11-21(22,23)24)17(20(29)30)25(14)2)19(28)26(13)10-15(27)12-7-5-4-6-8-12/h4-9H,3,10-11H2,1-2H3,(H,29,30)

InChI Key

JUKPNPZASHDVTE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C(=C(N2C)C(=O)O)OCC(F)(F)F)C(=O)N1CC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-1-methyl-4-oxo-5-(2-oxo-2-phenylethyl)-3-(2,2,2-trifluoroethoxy)-4,5-dihydro-1h-pyrrolo[3,2-c]pyridine-2-carboxylic acid typically involves multiple steps, including the formation of the pyrrolo[3,2-c]pyridine core, introduction of the ethyl and methyl groups, and the addition of the trifluoroethoxy and phenylethyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-1-methyl-4-oxo-5-(2-oxo-2-phenylethyl)-3-(2,2,2-trifluoroethoxy)-4,5-dihydro-1h-pyrrolo[3,2-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

6-Ethyl-1-methyl-4-oxo-5-(2-oxo-2-phenylethyl)-3-(2,2,2-trifluoroethoxy)-4,5-dihydro-1h-pyrrolo[3,2-c]pyridine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Ethyl-1-methyl-4-oxo-5-(2-oxo-2-phenylethyl)-3-(2,2,2-trifluoroethoxy)-4,5-dihydro-1h-pyrrolo[3,2-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-Ethyl-1-methyl-4-oxo-5-(2-oxo-2-phenylethyl)-3-(2,2,2-trifluoroethoxy)-4,5-dihydro-1h-pyrrolo[3,2-c]pyridine-2-carboxylic acid shares similarities with other pyrrolo[3,2-c]pyridine derivatives, which may have different substituents but a similar core structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 6-Ethyl-1-methyl-4-oxo-5-(2-oxo-2-phenylethyl)-3-(2,2,2-trifluoroethoxy)-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H22F3N2O4C_{21}H_{22}F_{3}N_{2}O_{4}, with a molecular weight of approximately 423.41 g/mol. The structure features a pyrrolo[3,2-c]pyridine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC21H22F3N2O4C_{21}H_{22}F_{3}N_{2}O_{4}
Molecular Weight423.41 g/mol
CAS NumberNot specified
SolubilitySoluble in DMSO

Antioxidant Properties

Compounds containing diketone functionalities are often evaluated for their antioxidant capacity. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. Preliminary assays could provide insights into the antioxidant potential of this compound through methods such as DPPH radical scavenging .

Enzyme Inhibition

The compound's structure suggests it may interact with various enzymes involved in metabolic pathways. For example, pyrrolidine derivatives have been studied for their inhibitory effects on cyclooxygenase (COX) enzymes, which play a significant role in inflammation . Investigating the inhibitory activity on COX-1 and COX-2 could reveal anti-inflammatory properties.

Case Studies and Research Findings

  • Antimicrobial Screening : A study assessing similar compounds demonstrated that they possess varying degrees of antimicrobial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for these compounds, providing a comparative baseline for evaluating the new compound's activity .
  • Molecular Docking Studies : Computational studies using molecular docking can predict how the compound interacts with target proteins. Such studies can elucidate binding affinities and help identify potential therapeutic targets .
  • Biological Assays : In vitro assays measuring cell viability and proliferation in the presence of the compound can help assess its cytotoxic effects on cancer cell lines. This approach has been successfully applied to structurally similar compounds, indicating potential anticancer activity .

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